molecular formula C13H7Br2Cl2NO2 B10758280 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide

2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide

Cat. No.: B10758280
M. Wt: 439.9 g/mol
InChI Key: IFLWCZRMFPKYBN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H7Br2Cl2NO2, and it has a molecular weight of 439.914 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3,5-dibromo-4-hydroxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, agitation, and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of halogen and hydroxyl substitutions, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H7Br2Cl2NO2

Molecular Weight

439.9 g/mol

IUPAC Name

2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H7Br2Cl2NO2/c14-9-4-7(5-10(15)12(9)19)18-13(20)8-3-6(16)1-2-11(8)17/h1-5,19H,(H,18,20)

InChI Key

IFLWCZRMFPKYBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=C(C(=C2)Br)O)Br)Cl

Origin of Product

United States

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